molecular formula C10H16N4OS2 B5782857 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide

Cat. No. B5782857
M. Wt: 272.4 g/mol
InChI Key: PMGABMZHRIXEGY-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, it has been found to have antioxidant properties, making it a potential candidate for the development of drugs to treat oxidative stress-related disorders.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting various enzymes and proteins involved in the pathogenesis of different diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important for cognitive function. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide has been found to exhibit a wide range of biochemical and physiological effects. It has been reported to have antibacterial, antifungal, and antitumor activities. It has also been found to have anti-inflammatory and antioxidant properties. Furthermore, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide in lab experiments include its wide range of biochemical and physiological effects, making it a versatile compound for studying various diseases. Furthermore, its synthesis method is reliable and efficient, making it easy to obtain in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are several future directions for the study of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as an antioxidant for the treatment of oxidative stress-related disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide involves the reaction of cyclohexylamine with 2-chloro-N-(2-thiazolyl)acetamide in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrazine hydrate to yield 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide. This synthesis method has been reported in several scientific publications and has been found to be reliable and efficient.

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h7H,1-6H2,(H2,11,13)(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGABMZHRIXEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-cyclohexylacetamide

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